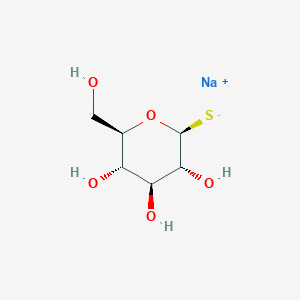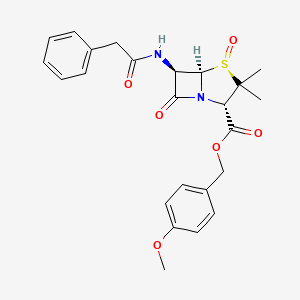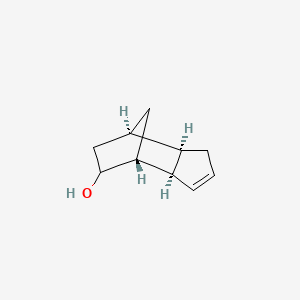
(3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol
Übersicht
Beschreibung
(3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol is a complex organic compound characterized by its unique structure, which includes a hexahydroinden framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the catalytic hydrogenation of a precursor compound, which involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The reaction conditions must be carefully controlled to ensure the desired stereochemistry of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Halides (e.g., HCl, HBr), hydroxyl groups (e.g., NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with various biomolecules can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer synthesis and material science.
Wirkmechanismus
The mechanism of action of (3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-one
- (3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-carboxylic acid
Uniqueness
Compared to similar compounds, (3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol is unique due to its specific hydroxyl functional group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(1R,2R,6R,7R)-tricyclo[5.2.1.02,6]dec-4-en-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-11H,2,4-5H2/t6-,7-,8-,9-,10?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUKQFUHJZHLRC-WWGUJXLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C3CC2C(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H]3C[C@H]2C(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37275-49-3 | |
| Record name | Hexahydro-4,7-methano-1H-indenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


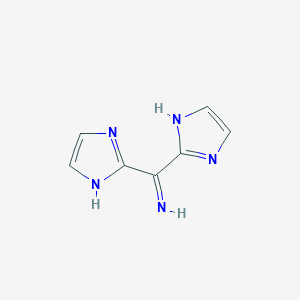
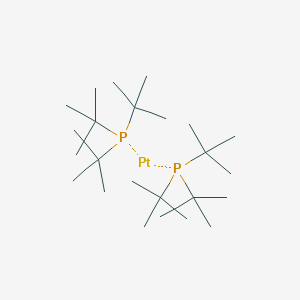
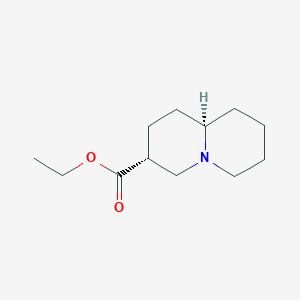
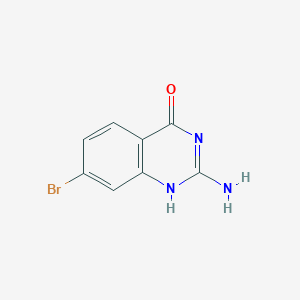

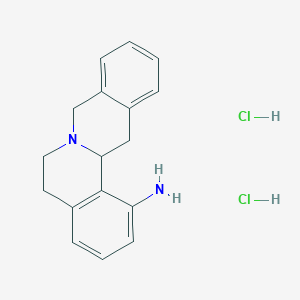
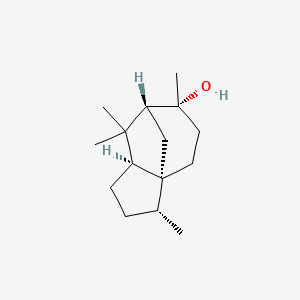
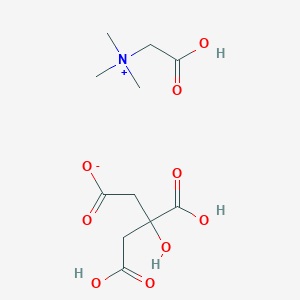
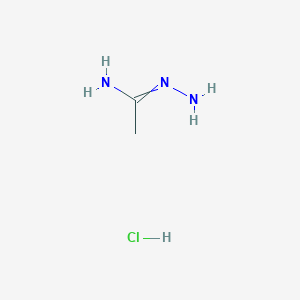
![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B7945189.png)
![(1S,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B7945192.png)
